5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine
Descripción
This compound features a pyrimidine core substituted at position 5 with a 1-methyl-1H-pyrazol-4-yl group and at position 2 with a piperidin-4-yloxy linker. The piperidine moiety is further functionalized with a 1-methyl-1H-pyrazole-5-carbonyl group. Such hybrid structures are designed to optimize interactions with biological targets, particularly kinases, by combining the hydrogen-bonding capabilities of pyrimidine with the hydrophobic and steric properties of substituted pyrazoles and piperidine . The 1-methyl groups on both pyrazole rings enhance metabolic stability, while the piperidin-4-yloxy linker provides conformational flexibility for target engagement .
Propiedades
IUPAC Name |
(2-methylpyrazol-3-yl)-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-23-12-14(11-22-23)13-9-19-18(20-10-13)27-15-4-7-25(8-5-15)17(26)16-3-6-21-24(16)2/h3,6,9-12,15H,4-5,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIPICJCRUAXAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4=CC=NN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The pyrimidine-pyrazole scaffold is prevalent in kinase inhibitors. Key comparisons include:
- Pyrazolo[3,4-d]pyrimidine Derivatives (): Example: 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (). Comparison: Replacing the pyrimidine core with a thieno[3,2-d]pyrimidine (as in ) introduces a fused thiophene ring, enhancing π-π stacking interactions but reducing solubility due to increased hydrophobicity. The target compound’s simpler pyrimidine core improves synthetic accessibility and aqueous solubility .
Imidazo[4,5-b]pyridine-based Inhibitors ():
- Example: 5-Chloro-3-nitro-4-(4-(pyrimidin-5-ylmethyl)piperazin-1-yl)pyridin-2-amine.
- Comparison: The imidazo[4,5-b]pyridine core in offers a larger planar surface for ATP-binding pocket interactions, but the target compound’s pyrimidine-pyrazole system provides better selectivity against off-target kinases due to steric constraints from the 1-methylpyrazole groups .
Substituent Effects
Substituents on the pyrazole and piperidine rings critically influence potency and pharmacokinetics:
Piperidine vs. Piperazine Linkers:
Acylated Piperidine Moieties:
Research Implications
The target compound’s balanced lipophilicity and conformational flexibility position it as a promising candidate for kinase inhibitor development. Its structural simplicity compared to thieno-pyrimidine hybrids () and reduced basicity relative to piperazine-linked derivatives () address common pharmacokinetic challenges. Future studies should explore its activity against specific kinases (e.g., JAK2, EGFR) and compare in vivo efficacy with bulkier analogues from .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
